(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hcl
CAS No.:
Cat. No.: VC13537161
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | [(2S)-4,4-dimethylpyrrolidin-2-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-9)8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
| Standard InChI Key | ASPPRJKLIHMKKR-RGMNGODLSA-N |
| Isomeric SMILES | CC1(C[C@H](NC1)CO)C.Cl |
| SMILES | CC1(CC(NC1)CO)C.Cl |
| Canonical SMILES | CC1(CC(NC1)CO)C.Cl |
Introduction
Structural and Stereochemical Features
The compound’s core structure consists of a five-membered pyrrolidine ring with stereochemical specificity at the 2-position hydroxymethyl group (-configuration). The dimethyl groups at the 4-position introduce steric hindrance, which may influence conformational flexibility and intermolecular interactions. Key structural identifiers include:
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IUPAC Name: [(2S)-4,4-dimethylpyrrolidin-2-yl]methanol hydrochloride
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Canonical SMILES:
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Stereochemistry: The -enantiomer is specified, critical for potential biological activity, as chirality often dictates receptor binding affinity .
The hydrochloride salt enhances solubility in polar solvents, a common modification for improving pharmacokinetic properties in drug candidates.
Synthesis and Manufacturing
Industrial Considerations
A patent describing the synthesis of (S)-3-hydroxypyrrolidine highlights scalable methods, including distillation under reduced pressure for purification . Similar approaches may apply to this compound, emphasizing cost-effective reagents (e.g., , ) and minimal purification steps .
Physicochemical Properties
The compound’s hydroxymethyl group enables hydrogen bonding, while the dimethyl groups enhance lipophilicity, balancing solubility and membrane permeability .
Recent Advances and Future Directions
Structural Optimization Studies
Research on 2-(hydroxymethyl)pyrrolidine analogs demonstrates that substituents like dimethyl groups modulate bioactivity. For example:
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Lipophilicity Adjustments: Increasing alkyl chain length improves blood-brain barrier penetration but may reduce solubility .
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Stereochemical Impact: The -configuration is critical for binding to chiral receptors, as seen in S1P agonists .
Synthetic Methodology Development
Emerging techniques such as flow chemistry and enzymatic resolution could enhance the enantioselective synthesis of this compound, reducing reliance on traditional protecting-group strategies .
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